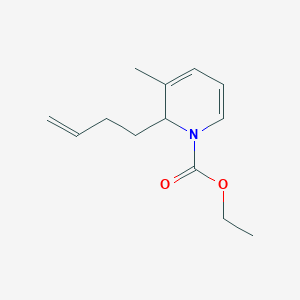![molecular formula C24H26O8 B14340027 Bis[4-(ethoxycarbonyl)phenyl] hexanedioate CAS No. 105653-01-8](/img/structure/B14340027.png)
Bis[4-(ethoxycarbonyl)phenyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(ethoxycarbonyl)phenyl] hexanedioate: is a chemical compound with the molecular formula C24H26O8 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to phenyl rings, connected by a hexanedioate linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and hexanedioic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of activated carbonates can facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is used as a building block in organic synthesis. It is employed in the preparation of polycarbonates and other polymeric materials .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its unique structure allows for the attachment of various functional groups, making it suitable for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-ethylhexyl) 4,4′-[(6-{[4-(ethoxycarbonyl)phenyl]amino}-1,3,5-triazine-2,4-diyl)bis(azanediyl)]dibenzoate .
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane .
Uniqueness: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is unique due to its specific ester linkage and the presence of ethoxycarbonyl groups.
Eigenschaften
CAS-Nummer |
105653-01-8 |
|---|---|
Molekularformel |
C24H26O8 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
bis(4-ethoxycarbonylphenyl) hexanedioate |
InChI |
InChI=1S/C24H26O8/c1-3-29-23(27)17-9-13-19(14-10-17)31-21(25)7-5-6-8-22(26)32-20-15-11-18(12-16-20)24(28)30-4-2/h9-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
HTWNWKXDLQUZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



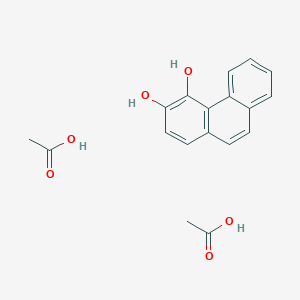
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
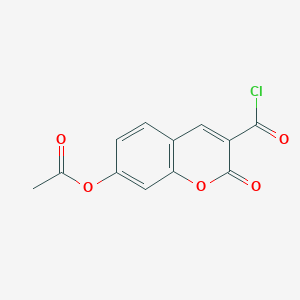
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
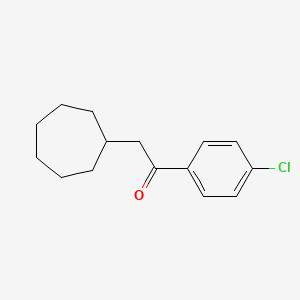
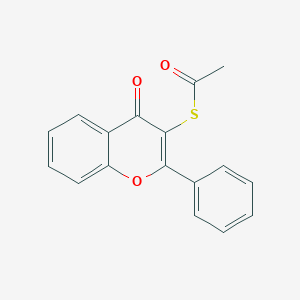
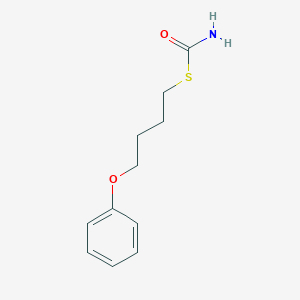
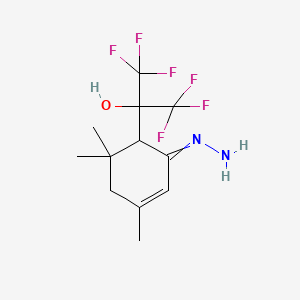
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
